2-[(4-Methylpentan-2-yl)amino]ethanol
Description
Properties
CAS No. |
54596-70-2 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-(4-methylpentan-2-ylamino)ethanol |
InChI |
InChI=1S/C8H19NO/c1-7(2)6-8(3)9-4-5-10/h7-10H,4-6H2,1-3H3 |
InChI Key |
GBSHUBLQCPPTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCCO |
Origin of Product |
United States |
Preparation Methods
Overview of Key Synthesis Strategies
2-[(4-Methylpentan-2-yl)amino]ethanol (C₈H₁₉NO, PubChem CID: 276939) is a branched-chain amino alcohol with applications in organic synthesis and pharmaceutical intermediates. Its preparation involves nucleophilic substitution, reductive amination, and catalytic hydrogenation methodologies. This review consolidates validated synthetic routes, emphasizing scalability, yield optimization, and industrial feasibility.
Nucleophilic Substitution Reactions
Alkylation of 4-Methylpentan-2-amine
The most widely reported method involves the reaction of 4-methylpentan-2-amine with 1-bromoethanol or ethylene oxide under alkaline conditions.
Procedure:
- 4-Methylpentan-2-amine (1.0 mol) is dissolved in anhydrous ethanol.
- 1-Bromoethanol (1.2 mol) is added dropwise at 0–5°C.
- Sodium hydroxide (1.5 mol) is introduced as a base, and the mixture is refluxed at 70°C for 12–24 hours.
- Post-reaction, the product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation.
Yield: 70–85%.
Key Variables:
Reductive Amination Approaches
Ketone-Amine Condensation
This method employs 4-methylpentan-2-one and 2-aminoethanol with a reducing agent:
Procedure:
- 4-Methylpentan-2-one (1.0 mol) and 2-aminoethanol (1.1 mol) are mixed in methanol.
- Sodium cyanoborohydride (1.5 mol) is added, and the pH is maintained at 6–7 using acetic acid.
- The reaction proceeds at 25°C for 48 hours.
- The crude product is isolated via solvent evaporation and recrystallized from ethyl acetate.
Advantages:
Catalytic Hydrogenation
Nitrile Reduction
A less common route involves hydrogenating 2-[(4-methylpentan-2-yl)amino]acetonitrile :
Procedure:
- 2-[(4-Methylpentan-2-yl)amino]acetonitrile (1.0 mol) is dissolved in methanol.
- Raney nickel (10% w/w) is added under hydrogen gas (3–5 bar pressure).
- The mixture is stirred at 50°C for 6 hours.
- The catalyst is filtered, and the solvent is removed under reduced pressure.
Challenges:
Comparative Analysis of Methods
| Method | Starting Materials | Yield | Conditions | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Methylpentan-2-amine, 1-Bromoethanol | 70–85% | Reflux, alkaline | High |
| Reductive Amination | 4-Methylpentan-2-one, 2-Aminoethanol | 60–75% | Ambient, acidic pH | Moderate |
| Catalytic Hydrogenation | 2-[(4-Methylpentan-2-yl)amino]acetonitrile | 50–65% | High-pressure H₂ | Low |
Industrial-Scale Optimizations
Challenges and Mitigation Strategies
- Purity Issues: Byproducts like N,N-di-(4-methylpentan-2-yl)ethanolamine form if stoichiometry is unbalanced. Countermeasures include slow reagent addition and excess amine.
- Moisture Sensitivity: Anhydrous conditions are critical for reductive amination to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpentan-2-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of amino derivatives.
Scientific Research Applications
2-[(4-Methylpentan-2-yl)amino]ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpentan-2-yl)amino]ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethanol moiety may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
The alkyl chain and functional group attached to the ethanolamine backbone significantly influence properties. Key comparisons include:
Key Observations :
- Polarity: Nitrile and ester derivatives (e.g., ) exhibit lower polarity than ethanolamine analogs, impacting solubility in nonpolar media.
- Thermal Stability: Solid-state compounds like 2-[(4-Methylpentan-2-yl)amino]benzonitrile have defined melting points, whereas ester/ether analogs (e.g., ) are often oils or liquids .
- Synthetic Flexibility : Methoxyethyl and benzyl-phenyl substituents () enable tailored solubility for pharmaceutical or industrial applications.
Reactivity and Functional Group Transformations
- Nitrile to Amine: The nitrile group in analogs like 2-[(4-Methylpentan-2-yl)amino]benzonitrile can be reduced to amines, offering pathways to diverse derivatives .
- Ester Hydrolysis: Methyl 4-((4-methylpentan-2-yl)amino)benzoate () can undergo hydrolysis to carboxylic acids, enhancing hydrophilicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(4-Methylpentan-2-yl)amino]ethanol, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via condensation of 4-methylpentan-2-one with methyl anthranilate in ethanol under reflux (8–12 hours). Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50). Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., ethanol vs. methanol), and temperature control to minimize side reactions .
- Key Variables : Solvent choice, reflux duration, and catalyst selection (e.g., acid or base catalysis) significantly impact reaction efficiency. For example, anhydrous conditions may reduce hydrolysis byproducts .
Q. Which analytical techniques are most reliable for characterizing 2-[(4-Methylpentan-2-yl)amino]ethanol and verifying its purity?
- Methodology : Use a combination of:
- IR Spectroscopy : To confirm functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-O stretch ~1050 cm⁻¹).
- NMR (¹H and ¹³C) : For structural elucidation (e.g., methyl group resonances at δ 1.2–1.4 ppm, ethanol backbone protons at δ 3.5–3.7 ppm).
- HR-MS : To validate molecular weight (e.g., [M+H]⁺ peak at m/z 176.18).
- Melting Point Analysis : To assess crystallinity and purity (e.g., sharp melting range within 1–2°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermodynamic data (e.g., enthalpy of formation) for 2-[(4-Methylpentan-2-yl)amino]ethanol derivatives?
- Methodology : Compare experimental calorimetry data (e.g., combustion enthalpy measured via bomb calorimetry) with computational predictions (e.g., Gaussian-based DFT calculations at the B3LYP/6-31G* level). For example, a related compound, 4-amino-4-methyl-2-pentanol, showed ∆Hf = 54.9 ± 0.8 kJ·mol⁻¹ experimentally, which can be cross-validated using group contribution models or quantum mechanical simulations .
- Data Validation : Address outliers by assessing sample purity (e.g., via GC-MS) and experimental conditions (e.g., pressure, solvent interactions) .
Q. What mechanistic pathways explain the formation of byproducts during reactions of 2-[(4-Methylpentan-2-yl)amino]ethanol with amino acids or hydrazine?
- Methodology : For reactions with glycine or hydrazine hydrate, monitor intermediates via LC-MS or in-situ IR. For example, heating with glycine in ethanol/water produces Schiff base intermediates, which may cyclize under acidic conditions to form heterocyclic byproducts (e.g., quinazolinones). Kinetic studies (e.g., variable-temperature NMR) can elucidate activation barriers for competing pathways .
- Byproduct Mitigation : Adjust pH (e.g., dilute HCl quenching) or use protective groups (e.g., Boc for amines) to suppress undesired reactions .
Q. How can structure-activity relationship (SAR) studies guide the design of 2-[(4-Methylpentan-2-yl)amino]ethanol derivatives with enhanced biological activity?
- Methodology : Systematically modify substituents (e.g., replacing the 4-methyl group with halogens or aryl rings) and evaluate antibacterial or enzymatic inhibition activity. For instance, methyl-to-fluorine substitutions may enhance lipophilicity and membrane penetration. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins .
- Experimental Validation : Test derivatives in in vitro assays (e.g., MIC against S. aureus) and correlate results with computational predictions .
Q. What strategies are effective for validating computational models predicting the environmental fate of 2-[(4-Methylpentan-2-yl)amino]ethanol?
- Methodology : Combine biodegradability assays (e.g., OECD 301F) with QSAR models to estimate persistence (e.g., half-life in soil/water). For example, logP values (~2.5) suggest moderate bioaccumulation potential, requiring experimental validation via LC-MS/MS analysis of metabolite formation .
- Ecotoxicology : Assess acute toxicity using Daphnia magna or algal growth inhibition tests, comparing results with predictions from ECOSAR .
Methodological Notes
- Synthetic Optimization : Reflux time and solvent polarity are critical for minimizing byproducts like imines or oligomers .
- Data Contradictions : Cross-validate thermodynamic and spectroscopic data across multiple techniques (e.g., DSC for enthalpy vs. computational models) .
- Advanced Characterization : Use 2D NMR (e.g., HSQC, COSY) to resolve complex proton environments in derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
